molecular formula C23H24N2O6 B557050 Fmoc-Dab(Alloc)-OH CAS No. 204316-32-5

Fmoc-Dab(Alloc)-OH

Cat. No. B557050
CAS RN: 204316-32-5
M. Wt: 424.4 g/mol
InChI Key: YIVBOSPUFNDYMF-FQEVSTJZSA-N
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Description

Fmoc-Dab(Alloc)-OH is an organic compound that has become increasingly important in the field of synthetic organic chemistry. It is a versatile reagent used in a variety of synthetic reactions and has many applications in the lab.

Scientific Research Applications

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Dab(Alloc)-OH: plays a crucial role in the field of Solid Phase Peptide Synthesis . It is used as a building block for synthesizing peptides, where the Fmoc group serves as a temporary protection for the amino group during the elongation of the peptide chain . This method is particularly valuable when introducing site-specific tags or unnatural modifications to peptides, which are essential for creating specific biological activities or for studying peptide interactions with other molecules .

Drug Delivery Systems

In drug delivery, Fmoc-Dab(Alloc)-OH contributes to the development of self-assembling peptides that can form nanostructures. These structures are capable of encapsulating drugs and releasing them at targeted sites within the body . The hydrophobicity and aromaticity of the Fmoc moiety are key factors in promoting the self-assembly of these carriers, which can be designed to respond to various stimuli, enhancing the delivery of therapeutics .

Materials Science

The inherent properties of Fmoc-Dab(Alloc)-OH make it a significant component in materials science. Its ability to self-assemble into nanostructures due to the Fmoc group’s hydrophobic and aromatic characteristics allows for the creation of novel biomaterials. These materials have applications in tissue engineering, as scaffolds for cell growth, and in the creation of biocompatible surfaces .

Bio-Templating

Fmoc-Dab(Alloc)-OH: is utilized in bio-templating to create precise and complex structures at the nanoscale. This process involves using biological molecules as templates to assemble materials into desired shapes and patterns, which is fundamental in nanotechnology and the development of nanodevices .

Catalysis

In catalysis, the self-assembly feature of Fmoc-Dab(Alloc)-OH -modified peptides can be harnessed to create catalysts with high specificity and efficiency. These peptide-based catalysts can be used in various chemical reactions, potentially offering a greener alternative to traditional catalysts due to their biodegradability and lower toxicity .

Therapeutics and Antibiotics

The application of Fmoc-Dab(Alloc)-OH extends to therapeutics and antibiotics. Peptides synthesized using this compound can exhibit antimicrobial properties, making them candidates for developing new antibiotics. Additionally, the modification of peptides with Fmoc-Dab(Alloc)-OH can lead to the discovery of novel therapeutic agents with potential applications in treating various diseases .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBOSPUFNDYMF-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373237
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dab(Alloc)-OH

CAS RN

204316-32-5
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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